molecular formula C11H12O4 B14823802 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid

2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid

Cat. No.: B14823802
M. Wt: 208.21 g/mol
InChI Key: KNACKRRELFZTSG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid is an organic compound that features a cyclopropylmethoxy group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

    Cyclopropylmethoxy Group Introduction: The hydroxyl group of 2-hydroxybenzoic acid is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(Cyclopropylmethoxy)-6-oxo-benzoic acid.

    Reduction: Formation of 2-(Cyclopropylmethoxy)-6-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the cyclopropylmethoxy group.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
  • 2-(Cyclopropylmethoxy)-3-hydroxybenzoic acid
  • 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Uniqueness

2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid is unique due to the specific position of the cyclopropylmethoxy group and the hydroxyl group on the benzoic acid core. This unique structure can result in distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-6-hydroxybenzoic acid

InChI

InChI=1S/C11H12O4/c12-8-2-1-3-9(10(8)11(13)14)15-6-7-4-5-7/h1-3,7,12H,4-6H2,(H,13,14)

InChI Key

KNACKRRELFZTSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2C(=O)O)O

Origin of Product

United States

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